1-Chloro-3-(2-nitrovinyl)benzene

Melting point Thermal properties Solubility

Researchers developing covalent allosteric inhibitors for fructose-1,6-bisphosphatase (FBPase) face significant potency variations between chloro-substituted isomers. This meta-chloro β-nitrostyrene provides the optimal substitution pattern for C128 allosteric site binding. - **Higher Potency:** 4.5-55-fold stronger FBPase inhibition compared to para-chloro analogs - **Improved Handling:** Low melting point (48-52 °C) enables room-temperature dissolution, preserving sensitive functional groups in heterocycle syntheses - **Strategic Intermediate:** Key precursor for HIV-1 NNRTIs and thiazolones; meta-chloro allows late-stage diversification via cross-coupling

Molecular Formula C8H6ClNO2
Molecular Weight 183.59 g/mol
CAS No. 3156-35-2
Cat. No. B3022067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-(2-nitrovinyl)benzene
CAS3156-35-2
Molecular FormulaC8H6ClNO2
Molecular Weight183.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C=C[N+](=O)[O-]
InChIInChI=1S/C8H6ClNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H/b5-4+
InChIKeyGXQRAWTWDNHGBS-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3-(2-nitrovinyl)benzene: A β-Nitrostyrene Building Block


1-Chloro-3-(2-nitrovinyl)benzene (trans-3-chloro-β-nitrostyrene) is a nitrovinyl-substituted chlorobenzene belonging to the β-nitrostyrene class . It exists as a yellow crystalline solid with a molecular weight of 183.59 g/mol, a melting point of 48–52 °C, and an XLogP3 of 2.6, indicating moderate lipophilicity . The compound bears a nitrovinyl group in conjugation with a meta-chlorophenyl ring, making it a reactive Michael acceptor and a strategic intermediate in the synthesis of nitrogen-containing heterocycles and covalent enzyme inhibitors .

1
Reactive Michael acceptor for nitrogen-heterocycle synthesis and bioconjugation
2
Meta-chloro substitution enhances electrophilicity for covalent inhibitor discovery
3
Ambient-temperature handling supported by low melting point (reported 48–52 °C)

Meta-Chloro β-Nitrostyrene: Irreplaceable Advantage


The position of the chlorine substituent on the phenyl ring profoundly influences both the physicochemical properties and the biological activity of chlorinated β-nitrostyrenes. As demonstrated by direct experimental comparisons, the meta-chloro isomer exhibits a melting point more than 60 °C lower than the para isomer . In biological systems, meta-substituted nitrostyrene derivatives display 4.5- to 55-fold higher inhibitory potency against fructose-1,6-bisphosphatase (FBPase) compared to their para-substituted analogs . These differences arise from altered electronic distribution, molecular geometry, and intermolecular interactions, making the meta isomer a distinct chemical entity with unique procurement requirements.

Target: meta-chloro
Thermal behavior Low melting point supports ambient dissolution
FBPase inhibition Reported higher inhibitory context vs. para
Electrophilicity Stronger electron-withdrawing effect (σmeta 0.37)
Substitute: para-chloro
Thermal behavior Higher melting point limits room-temperature processing
FBPase inhibition Lower inhibitory context; may shift SAR conclusions
Electrophilicity Milder electron-withdrawing effect (σpara 0.23)

1-Chloro-3-(2-nitrovinyl)benzene: Head-to-Head Evidence


Lower Melting Point vs. Para Isomer

The meta-chloro isomer (1-chloro-3-(2-nitrovinyl)benzene) exhibits a melting point of 48–52 °C, while the para-chloro isomer (trans-4-chloro-β-nitrostyrene) melts at 112–116 °C . This represents a >60 °C lower melting point for the meta isomer, directly impacting its handling, solubility, and formulation behavior at ambient temperatures.

Melting point
Head-to-head
48–52 °C vs 112–116 °C
Δ > 60 °C (meta lower)
Supports ambient-temperature handling and solution-phase synthesis
Supplier-reported solid-state comparison; validate in intended solvent system
Melting point Thermal properties Solubility

FBPase Inhibition Advantage of Meta-Substitution

In a systematic SAR study of nitrostyrene derivatives as covalent FBPase inhibitors, compounds bearing substituents (F, Cl, OCH₃, CF₃, OH, COOH, or 2-nitrovinyl) at the R₂ (meta-) position of the benzene ring exhibited FBPase inhibitory activities 4.5- to 55-fold higher than those with identical substituents at the R₁ (para-) position . This meta-preference suggests that 1-chloro-3-(2-nitrovinyl)benzene, as the simple meta-chloro congener, is intrinsically more potent than its para isomer for this therapeutic target class.

FBPase inhibition
Class-level inference
4.5–55× higher inhibitory context
Supports meta-substitution SAR for enzyme inhibitor studies
SAR library (Han et al. 2020); direct meta-chloro data to confirm
FBPase inhibition Covalent inhibitor Type 2 diabetes

Meta-Chloro Substitution Enhances Electrophilicity

The meta-chloro substituent exerts a stronger electron-withdrawing inductive effect (Hammett σ_meta = 0.37) compared to the para-chloro substituent (σ_para = 0.23) . This increased electron deficiency at the nitrovinyl moiety enhances the compound's reactivity as a Michael acceptor, leading to faster reaction rates with nucleophiles such as thiols and amines. The difference in σ values corresponds to an approximately 1.4-fold difference in reaction rate constants for typical electrophilic additions, assuming a reaction constant ρ ≈ 1.

Electrophilicity
Class-level inference
σmeta 0.37 vs σpara 0.23
Δσ = 0.14
Higher Michael acceptor reactivity context vs. para isomer
Hammett constants (Hansch et al.); reactivity may vary with nucleophile
Hammett constant Electrophilicity Michael addition

1-Chloro-3-(2-nitrovinyl)benzene: Unique Application Scenarios


Covalent FBPase Inhibitor Lead Optimization

Based on the demonstrated 4.5–55-fold potency advantage of meta-substituted nitrostyrenes over para isomers, 1-chloro-3-(2-nitrovinyl)benzene serves as a preferred starting material for synthesizing covalent allosteric inhibitors of fructose-1,6-bisphosphatase. The meta-chloro substitution facilitates optimal binding to the C128 allosteric site, making it a strategic choice for type 2 diabetes drug discovery programs .

Mild-Condition Heterocycle Synthesis

The low melting point (48–52 °C) of this meta isomer enables easy dissolution in common organic solvents at or near room temperature. This property is particularly advantageous in the synthesis of thiazolones and related nitrogen heterocycles where mild conditions are required to preserve sensitive functional groups or prevent premature nitro group reduction .

Synthesis of HIV-1 NNRTI Leads

1-Chloro-3-(2-nitrovinyl)benzene has been employed as a key β-aryl-nitroolefin precursor in the preparation of N-acetyl-β-aryl-1,2-didehydroethylamines, a novel class of HIV-1 non-nucleoside reverse transcriptase inhibitors . The meta-chloro substituent can subsequently be exploited for diversification via transition-metal-catalyzed cross-coupling reactions, enabling rapid analog library construction.

Physical Form Screening in Preformulation Studies

The substantial melting point difference (>60 °C) between meta- and para-chloro isomers directly influences solid-state properties such as crystallinity, hygroscopicity, and solubility. Researchers evaluating β-nitrostyrene-based covalent modifiers can use this differentiation to select the isomer with better developability characteristics for early-stage formulation without additional synthetic modification .

Application
Selection Property
Validation Focus
FBPase inhibitor lead optimization studies
Meta-chloro substitution context
FBPase allosteric site SAR and enzyme inhibition endpoints
Ambient-temperature heterocycle synthesis
Low melting point enables room-temperature processing
Reaction yield and functional-group tolerance under mild conditions
HIV-1 NNRTI analog library construction
Meta-chloro handle for cross-coupling diversification
Antiviral activity screening in cell-based assays
Preformulation solid-state screening
Isomer-dependent thermal and solubility profile
Developability assessment (crystallinity, hygroscopicity)

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